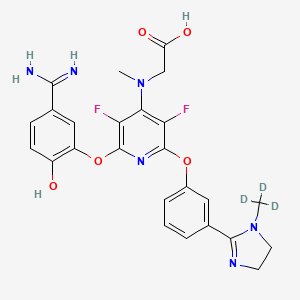![molecular formula C41H57N7O11 B12428173 N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12428173.png)
N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hidroxi-1-oxopropan-2-il]amino]-6-(dietilamino)-1-oxohexan-2-il]amino]-3-(3,4-dimetoxi fenil)-1-oxopropan-2-il]amino]-1-oxopropan-2-il]amino]-3-hidroxi-1-oxo-3-fenilpropan-2-il]furan-3-carboxamida es un compuesto orgánico complejo con una estructura multifacética.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto implica múltiples pasos, cada uno de los cuales requiere condiciones precisas para garantizar la formación correcta de enlaces y grupos funcionales. La ruta sintética general incluye:
Formación de los derivados de aminoácidos: El paso inicial implica la preparación de derivados de aminoácidos a través de reacciones estándar de acoplamiento de péptidos.
Acoplamiento secuencial: Los derivados de aminoácidos se acoplan secuencialmente utilizando reactivos como carbodiimidas y agentes de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y 1-hidroxibenzotriazol (HOBt).
Pasos de protección y desprotección: Los grupos protectores como terc-butiloxicarbonilo (Boc) o fluorenilmetoxicarbonilo (Fmoc) se utilizan para proteger los grupos amino e hidroxilo reactivos durante la síntesis. Estos grupos se eliminan más tarde en condiciones específicas.
Acoplamiento final y ciclación: El paso final de acoplamiento implica la formación de la porción furan-3-carboxamida, seguida de la ciclación para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría sintetizadores de péptidos automatizados y reactores a gran escala para manejar los pasos de acoplamiento secuencial y desprotección de manera eficiente. El uso de reactivos y solventes de alta pureza es crucial para garantizar la calidad y el rendimiento del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo y amino, utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar en los grupos carbonilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en los grupos amino e hidroxilo.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de acoplamiento: N,N'-diciclohexilcarbodiimida (DCC), 1-hidroxibenzotriazol (HOBt).
Principales productos formados
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología
En biología, la capacidad del compuesto para interactuar con proteínas y enzimas lo convierte en una herramienta valiosa para estudiar vías y mecanismos bioquímicos. Se puede utilizar en ensayos para investigar la cinética enzimática y las interacciones proteína-ligando.
Medicina
En medicina, las posibles propiedades terapéuticas del compuesto son de gran interés. Puede servir como un compuesto líder para el desarrollo de nuevos fármacos dirigidos a enfermedades específicas, como el cáncer o los trastornos neurodegenerativos.
Industria
En la industria, el compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas, como mayor resistencia, flexibilidad o conductividad. También se están explorando sus aplicaciones en procesos industriales, como la catálisis y la polimerización.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos con alta afinidad, modulando su actividad y desencadenando efectos aguas abajo. Las vías involucradas pueden incluir transducción de señales, expresión génica y regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
- Análogos de N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hidroxi-1-oxopropan-2-il]amino]-6-(dietilamino)-1-oxohexan-2-il]amino]-3-(3,4-dimetoxi fenil)-1-oxopropan-2-il]amino]-1-oxopropan-2-il]amino]-3-hidroxi-1-oxo-3-fenilpropan-2-il]furan-3-carboxamida
- Derivados peptídicos con secuencias de aminoácidos similares
- Compuestos con grupos funcionales similares, como derivados de furan-3-carboxamida
Unicidad
La singularidad de este compuesto radica en su estructura compleja, que combina múltiples grupos funcionales y derivados de aminoácidos. Esta complejidad permite una amplia gama de interacciones con objetivos biológicos, lo que lo convierte en una herramienta versátil en la investigación científica y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C41H57N7O11 |
|---|---|
Peso molecular |
823.9 g/mol |
Nombre IUPAC |
N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide |
InChI |
InChI=1S/C41H57N7O11/c1-6-48(7-2)19-12-11-15-29(39(54)46-31(23-49)36(42)51)44-40(55)30(21-26-16-17-32(57-4)33(22-26)58-5)45-37(52)25(3)43-41(56)34(35(50)27-13-9-8-10-14-27)47-38(53)28-18-20-59-24-28/h8-10,13-14,16-18,20,22,24-25,29-31,34-35,49-50H,6-7,11-12,15,19,21,23H2,1-5H3,(H2,42,51)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,53)/t25-,29-,30-,31-,34?,35?/m0/s1 |
Clave InChI |
PMPKNWVITIIMCY-XOOUCPGXSA-N |
SMILES isomérico |
CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)NC(=O)[C@H](C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3 |
SMILES canónico |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


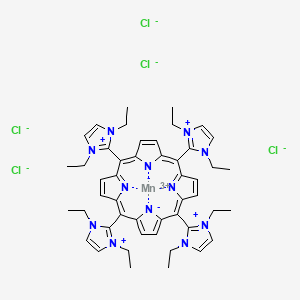
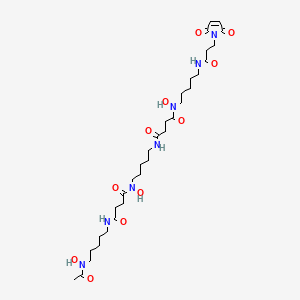

![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)

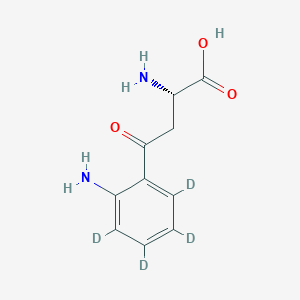

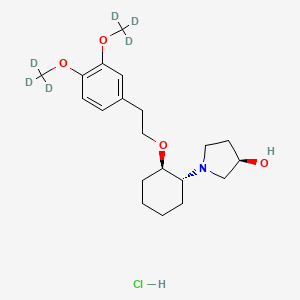
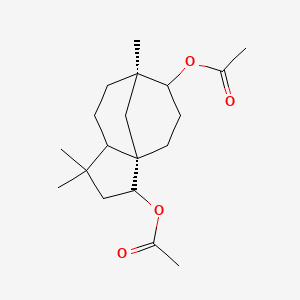


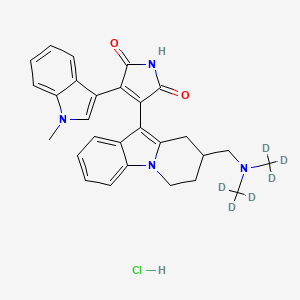
![(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B12428150.png)
